- Methods of borylation and uses thereof, World Intellectual Property Organization, , ,

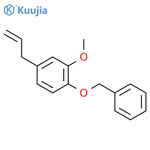

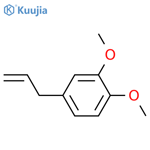

Cas no 92666-21-2 (Benzyl isoeugenol)

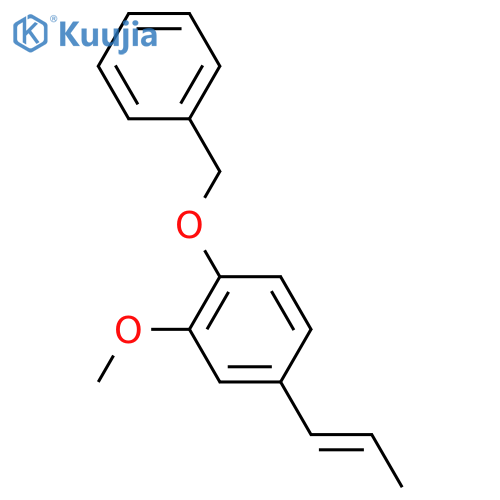

Benzyl isoeugenol structure

Nome del prodotto:Benzyl isoeugenol

Numero CAS:92666-21-2

MF:C17H18O2

MW:254.323625087738

MDL:MFCD00026985

CID:803711

PubChem ID:87564360

Benzyl isoeugenol Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzene,2-methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-yl-

- (E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene

- 1-BENZYLOXY-2-METHOXY-4-(1-PROPENYL)BENZENE

- 1-benzyloxy-2-methoxy-4-propenyl-benzene

- 1-benzyloxy-2-methoxy-4-trans-propenyl-benzene

- BENZYL 2-METHOXY-4-PROPENYLPHENYL ETHER

- BENZYL ISOEUGENOL

- BENZYL ISOEUGENOL ETHER

- BENZYLEUGENOL

- isobenzyleugenol

- ISOEUGENOL BENZYL ETHER

- ISOEUGENYL BENZYL ETHER

- TRANS-ISOEUGENYL BENZYL ETHER

- trans-Benzylisoeugenol

- 1-(benzyloxy)-2-methoxy-4-(prop-1-en-1-yl)benzene

- 1-Benzyloxy-2-methoxy-4-propenylbenzene

- Benzylisoeugenol

- Isoeugenol, benzyl ether

- Benzyl alcohol, ether with isoeugenol

- Benzene, 1-(benzyloxy)-2-methoxy-4-propenyl-

- 2-Methoxy-4-propenylphenyl benzyl ether

- FEMA No. 3698

- 1-alpha-Phe

- 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene (ACI)

- Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)-, (E)- (9CI)

- 120-11-6

- Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)-

- Benzyl 2-methoxy-4-prop-1-enylphenyl ether

- MFCD00026985

- CHEMBL3727581

- DTXSID10859223

- 4-Propenyl-1-(benzyloxy)-2-methoxybenzene

- SR-01000417307-1

- 1-alpha-Phenyl-4-propenylveratrole

- 2-Methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene

- 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene

- ALBB-035804

- 92666-21-2

- Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-yl-

- UNII-78Q46SZU33 Isoeugenol benzyl ether (Z)-isoeugenyl benzyl ether Benzyl isoeugenol 78Q46SZU33

- UNII-EAQ1VI50KH

- BENZENE, 2-METHOXY-1-(PHENYLMETHOXY)-4-(1-PROPENYL)-

- STK825216

- EINECS 204-370-6

- ISOEUGENYL BENZYL ETHER [FHFI]

- B1441

- 1-(benzyloxy)-2-methoxy-4-[(1E)-prop-1-en-1-yl]benzene

- J-004259

- D88810

- (E)-isoeugenyl benzyl ether

- NSC 46157

- EAQ1VI50KH

- Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)-, (E)-

- Q27277077

- NSC-46157

- 4-Propenyl-1-benzyloxy-2-methoxybenzene

- SR-01000417307

- AKOS001612090

- 2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene

- FEMA no. 3698, E-

- Isoeugenyl benzyl ether, (E)-

- 1-(Benzyloxy)-2-methoxy-4-(1-propenyl)benzene

- CHEBI:177865

- CS-0153891

- Benzyl isoeugenol

-

- MDL: MFCD00026985

- Inchi: 1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+

- Chiave InChI: YKSSSKBJDZDZTD-XVNBXDOJSA-N

- Sorrisi: O(C1C=CC(/C=C/C)=CC=1OC)CC1C=CC=CC=1

Proprietà calcolate

- Massa esatta: 254.13100

- Massa monoisotopica: 254.130679813g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 19

- Conta legami ruotabili: 5

- Complessità: 268

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 1

- Conto stereocenter di bond non definito: 0

- XLogP3: 4.1

- Superficie polare topologica: 18.5

Proprietà sperimentali

- Densità: 1.1±0.1 g/cm3

- Punto di fusione: 58.0 to 61.0 deg-C

- Punto di ebollizione: 388.6±27.0 °C at 760 mmHg

- Punto di infiammabilità: 152.1±23.3 °C

- PSA: 18.46000

- LogP: 4.30730

- Pressione di vapore: 0.0±0.9 mmHg at 25°C

Benzyl isoeugenol Informazioni sulla sicurezza

- Prompt:avviso

- Parola segnale:avviso

- Dichiarazione di pericolo: H303-H316

- Dichiarazione di avvertimento: P312-P332+P313

- WGK Germania:3

- Istruzioni di sicurezza: H303+H316

- RTECS:CY8225000

- Condizioni di conservazione:4° CStore...,-4℃Store...Meglio

Benzyl isoeugenol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EC803-5g |

Benzyl isoeugenol |

92666-21-2 | 98.0%(GC) | 5g |

¥420.0 | 2022-02-28 | |

| abcr | AB137380-25g |

(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene, 98%; . |

92666-21-2 | 98% | 25g |

€172.60 | 2025-02-21 | |

| 1PlusChem | 1P00IMTI-25g |

(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |

92666-21-2 | >98.0%(GC) | 25g |

$279.00 | 2025-03-01 | |

| 1PlusChem | 1P00IMTI-5g |

(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |

92666-21-2 | >98.0%(GC) | 5g |

$111.00 | 2025-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EC803-1g |

Benzyl isoeugenol |

92666-21-2 | 98.0%(GC) | 1g |

¥142.0 | 2022-02-28 | |

| abcr | AB137380-25 g |

(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene, 98%; . |

92666-21-2 | 98% | 25g |

€198.40 | 2023-05-09 | |

| Aaron | AR00IN1U-25g |

(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |

92666-21-2 | 98% | 25g |

$42.00 | 2024-07-18 | |

| A2B Chem LLC | AI68582-25g |

(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |

92666-21-2 | >98.0%(GC) | 25g |

$174.00 | 2024-07-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E870250-5g |

(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |

92666-21-2 | 98% | 5g |

320.00 | 2021-05-17 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1441-25G |

(E)-1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene |

92666-21-2 | >98.0%(GC) | 25g |

¥265.00 | 2024-04-15 |

Benzyl isoeugenol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Lithium tert-butoxide , 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Catalysts: Ferrous acetate Solvents: Toluene ; 24 h, 100 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: Tricyclohexylphosphine , Palladium, hexakis[μ-(acetato-κO:κO′)]tri-, cyclo , Bis(pinacolato)diborane Solvents: Toluene ; 12 h, 80 °C

Riferimento

- Pd-Boron-Catalyzed One Carbon Isomerization of Olefins: Water Assisted Process at Room Temperature, Journal of Organic Chemistry, 2017, 82(9), 4859-4865

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: Nickel, bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylid… Solvents: Chlorobenzene ; 3 h, rt

Riferimento

- E-Olefins through intramolecular radical relocation, Science (Washington, 2019, 363(6425), 391-396

Synthetic Routes 4

Condizioni di reazione

Riferimento

- First green protocols for the large-scale preparation of γ-diisoeugenol and related dihydro(1H)indenes via formal [3+2] cycloaddition reactions, Tetrahedron Letters, 2009, 50(14), 1546-1549

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Diglyme ; 4 h, 150 - 155 °C

Riferimento

- Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts, Acta Chimica Slovenica, 2010, 57(1), 29-36

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Diethyl phosphite , Zinc Catalysts: 6,6′-Dimethyl-2,2′-bipyridine , Nickel dichloride Solvents: Dimethylacetamide ; 24 h, 35 °C

Riferimento

- Method for synthesizing E-type methylstyrene compound, China, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Catalysts: Lithium tert-butoxide , Ferrous acetate , 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Solvents: Toluene ; 24 h, 100 °C

Riferimento

- Iron-Catalyzed Tunable and Site-Selective Olefin Transposition, Journal of the American Chemical Society, 2020, 142(42), 18223-18230

Synthetic Routes 8

Condizioni di reazione

Riferimento

- Studies on chromium trioxide-based oxidative coupling reagents and synthesis of lignan-cagayanone, Chemical & Pharmaceutical Bulletin, 1993, 41(9), 1507-12

Synthetic Routes 9

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: Potassium triethylborohydride , 2835525-51-2 Solvents: Tetrahydrofuran ; 10 min, rt

1.2 Solvents: Tetrahydrofuran ; 24 h, 60 °C

1.2 Solvents: Tetrahydrofuran ; 24 h, 60 °C

Riferimento

- Switching between Hydrogenation and Olefin Transposition Catalysis via Silencing NH Cooperativity in Mn(I) Pincer Complexes, ACS Catalysis, 2022, 12(17), 10818-10825

Synthetic Routes 11

Condizioni di reazione

1.1 Catalysts: Nickel, bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylid… Solvents: Chlorobenzene ; 3 h, rt

Riferimento

- Ni(I)-catalyzed isomerization of alkenes, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane

Riferimento

- Palladium-assisted (Z)-(E) isomerization of styrenes, Australian Journal of Chemistry, 1990, 43(4), 777-81

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt

1.2 45 min, rt; 12 h, 60 °C

1.2 45 min, rt; 12 h, 60 °C

Riferimento

- Counterattack Mode Differential Acetylative Deprotection of Phenylmethyl Ethers: Applications to Solid Phase Organic Reactions, Journal of Organic Chemistry, 2009, 74(3), 1367-1370

Benzyl isoeugenol Raw materials

- 4-(benzyloxy)-3-methoxybenzaldehyde

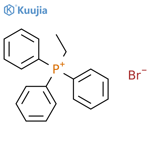

- Ethyltriphenylphosphonium bromide

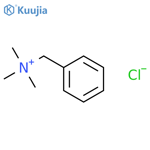

- Benzyltrimethylammonium chloride

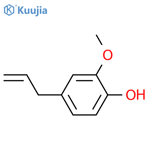

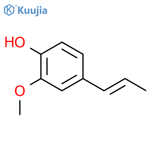

- Isoeugenol

- Eugenol

- 4-Allyl-1-(benzyloxy)-2-methoxybenzene

Benzyl isoeugenol Preparation Products

Benzyl isoeugenol Letteratura correlata

-

Weiwei Ke,Hongbo Wang,Xiangxuan Zhao,Zaiming Lu Food Funct. 2021 12 1482

92666-21-2 (Benzyl isoeugenol) Prodotti correlati

- 55708-65-1(4-Benzyl-oxy-3-methoxystyrene)

- 1378683-92-1(6-hydroxy-1,2,3,4-tetrahydroquinoxalin-2-one)

- 1807386-58-8((E)-3-(4-Hydroxymethyl-1H-benzo[d]imidazol-5-yl)acrylic acid)

- 2097897-22-6(N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide)

- 1805190-48-0(3-Bromo-5-fluoro-2-nitrobenzyl alcohol)

- 1263377-42-9(1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone)

- 2248376-64-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-chloro-1-benzofuran-2-carboxylate)

- 63680-49-9(N,N'-diethyl(dodecylsulfanyl)methanimidamide hydrobromide)

- 109535-73-1(3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one)

- 2344685-67-0(3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride)

Fornitori consigliati

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

pengshengyue

Membro d'oro

CN Fornitore

Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti